molecular formula C12F21N3 B14302857 1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- CAS No. 116392-95-1

1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-

Cat. No.: B14302857
CAS No.: 116392-95-1
M. Wt: 585.11 g/mol
InChI Key: FYIWWOHRUAGGEW-UHFFFAOYSA-N
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Description

1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- is a highly fluorinated heterocyclic compound. It belongs to the class of triazines, which are nitrogen-containing six-membered aromatic rings. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving nitriles and hydrazines under acidic or basic conditions.

    Introduction of Fluorinated Groups: The highly fluorinated side chains are introduced through nucleophilic substitution reactions using fluorinated alkyl halides. These reactions often require strong bases such as sodium hydride or potassium tert-butoxide to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions and scalability.

    Use of Catalysts: Catalysts such as transition metal complexes may be employed to enhance reaction efficiency and selectivity.

    Purification Techniques: Advanced purification methods like distillation, recrystallization, and chromatography are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where fluorinated groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products Formed

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of partially or fully reduced triazines.

    Substitution: Formation of substituted triazines with various functional groups.

Scientific Research Applications

1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty polymers, coatings, and surfactants due to its unique fluorinated structure.

Mechanism of Action

The mechanism of action of 1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

    Pathways Involved: It can affect cellular processes such as signal transduction, gene expression, and metabolic pathways, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine: Another triazine isomer with different substitution patterns.

    1,3,5-Triazine:

    Fluorinated Pyridines: Compounds with similar fluorinated side chains but different ring structures.

Uniqueness

1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- is unique due to:

    Highly Fluorinated Structure: The presence of multiple fluorine atoms imparts exceptional chemical stability, lipophilicity, and resistance to metabolic degradation.

    Versatility: Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.

Properties

CAS No.

116392-95-1

Molecular Formula

C12F21N3

Molecular Weight

585.11 g/mol

IUPAC Name

4,5,6-tris(1,1,1,2,3,3,3-heptafluoropropan-2-yl)triazine

InChI

InChI=1S/C12F21N3/c13-4(7(16,17)18,8(19,20)21)1-2(5(14,9(22,23)24)10(25,26)27)34-36-35-3(1)6(15,11(28,29)30)12(31,32)33

InChI Key

FYIWWOHRUAGGEW-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=NN=C1C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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